ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Description

The exact mass of the compound Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 313398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methyl-2-nitroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-6(11)5-4-8-7(9(5)2)10(12)13/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRARWXJAWCRJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317247 | |

| Record name | Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39070-13-8 | |

| Record name | 39070-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Scant Data Landscape of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate: A Technical Brief

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Scarcity

The landscape of chemical information is vast, yet certain molecules remain enigmatic. Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS Number: 39070-13-8) is one such compound. Despite its potential significance as a substituted nitroimidazole—a class of compounds renowned for their diverse biological activities—publicly accessible, in-depth experimental data is remarkably sparse. This technical brief, therefore, deviates from a conventional whitepaper. Instead, it serves as a consolidated guide to the existing, albeit limited, information on this specific isomer. By contextualizing this data with information available for its constitutional isomers, we aim to provide a foundational resource for researchers and stimulate further investigation into this intriguing molecule.

Core Identification and Physicochemical Properties

Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a distinct constitutional isomer within the family of ethyl methyl-nitroimidazole carboxylates. Its unambiguous identification is rooted in its CAS number and molecular structure.

| Property | Value | Source |

| CAS Number | 39070-13-8 | [1] |

| Molecular Formula | C₇H₉N₃O₄ | [1] |

| Molecular Weight | 199.16 g/mol | [1][2] |

| IUPAC Name | ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate | [1] |

It is crucial to distinguish this compound from its isomers, for which more data is available:

-

Ethyl 1-methyl-5-nitroimidazole-2-carboxylate (CAS: 1564-49-4): A solid with a reported melting point of 81-83°C.[3]

-

Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS: 109012-23-9): Also a solid.

The physical state of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate is not explicitly documented in the available literature. However, based on its isomers, it is reasonable to hypothesize that it exists as a solid at room temperature. Experimental determination of its melting point, boiling point, and solubility in various solvents is a critical yet unfulfilled requirement for a comprehensive profile.

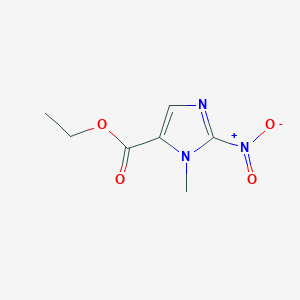

Figure 1. 2D structure of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate.

Spectroscopic Characterization: An Inferential Approach

The absence of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate necessitates an inferential approach based on the known spectra of related nitroimidazole derivatives.[4][5]

Expected Spectroscopic Features:

-

¹H NMR:

-

An ethyl ester pattern: a quartet (likely around 4.0-4.4 ppm) for the -OCH₂- group and a triplet (around 1.2-1.5 ppm) for the -CH₃ of the ethyl group.

-

A singlet for the N-methyl group (likely around 3.5-4.0 ppm).

-

A singlet for the imidazole ring proton.

-

-

¹³C NMR:

-

Resonances for the two carbons of the ethyl group.

-

A signal for the N-methyl carbon.

-

Signals for the imidazole ring carbons, with the carbon bearing the nitro group expected to be significantly deshielded.

-

A signal for the ester carbonyl carbon (typically in the 160-170 ppm range).

-

-

IR Spectroscopy:

-

Strong absorption bands characteristic of the nitro group (NO₂) asymmetric and symmetric stretching, typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

A strong absorption for the ester carbonyl (C=O) stretching, usually around 1700-1730 cm⁻¹.

-

C-H stretching and bending vibrations for the alkyl and aromatic components.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of 199.16 g/mol .

-

Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the nitro group (-NO₂).

-

Synthesis and Reactivity: Insights from Analogs

Hypothetical Synthetic Pathway

While a specific protocol for the synthesis of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate is not available, a plausible route can be proposed based on the synthesis of its isomers.[3] The common strategy involves the nitration of a pre-existing ethyl 1-methylimidazole carboxylate.

Proposed Experimental Protocol:

-

Precursor Synthesis: The synthesis would begin with the appropriate precursor, ethyl 3-methyl-3H-imidazole-4-carboxylate.

-

Nitration: The precursor would be subjected to nitrating conditions. A common method is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

The precursor would be dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Concentrated nitric acid would be added dropwise while maintaining the low temperature.

-

The reaction mixture would then be stirred at a controlled temperature (e.g., 70°C for several hours) to facilitate the nitration.[3]

-

-

Work-up and Purification:

-

The reaction mixture would be carefully quenched by pouring it onto ice.

-

The pH would be neutralized, for instance, with an aqueous solution of sodium carbonate.

-

The product would be extracted with an organic solvent like dichloromethane.

-

The combined organic layers would be dried and concentrated.

-

Purification would likely be achieved by column chromatography on silica gel.[3]

-

Figure 2. A plausible synthetic route to the target compound.

Known and Potential Reactivity

The chemical reactivity of this molecule is largely dictated by the nitroimidazole core. The nitro group is electron-withdrawing, influencing the aromaticity and reactivity of the imidazole ring.

-

Reduction of the Nitro Group: A key reaction of nitroimidazoles is the reduction of the nitro group to an amino group. This transformation is often central to their biological mechanism of action and is a common synthetic manipulation.

-

Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Isomerization/Rearrangement: One source suggests that Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate can be a starting material for the synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid. While the specifics of this reaction are not detailed, it points towards a potential rearrangement or isomerization under certain conditions, a fascinating area for future research.

Applications and Future Directions

The applications of this specific compound are not documented. However, the broader class of nitroimidazoles has significant utility in medicinal chemistry, particularly as:

-

Antimicrobial Agents: Many nitroimidazole derivatives are used to treat infections caused by anaerobic bacteria and protozoa.[6][7]

-

Hypoxia-Selective Cytotoxins: The nitro group can be bioreduced in hypoxic (low oxygen) environments, such as those found in solid tumors, to form cytotoxic species. This makes them valuable scaffolds for the development of targeted anticancer drugs.[8]

The unique substitution pattern of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate may confer novel biological activities or serve as a valuable intermediate in the synthesis of more complex molecules.

Conclusion: A Call for Further Research

Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate remains a molecule with a high potential for discovery, yet it is largely uncharacterized in the scientific literature. This brief has synthesized the limited available information and provided a framework for its properties and synthesis based on analogous compounds. There is a clear and compelling need for the scientific community to undertake a thorough experimental characterization of this compound. Such studies would not only fill a significant data gap but could also unlock new avenues in medicinal and materials chemistry.

References

-

Gunasekaran, S., et al. Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. [Link]

-

PubChem. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. [Link]

-

Chis, V., et al. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI, 2024. [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]

-

Bhat, M. A., et al. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online, 2017. [Link]

-

Oresmaa, L., et al. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed, 2006. [Link]

-

Kumar, G. V. S. R. P. (PDF) Direct spectrophotometric determination of 5-nitroimidazoles -A review. [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

-

Pavan Kumar, G. V. S. R., et al. Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. ResearchGate. [Link]

-

PubChem. Ethyl 1-methyl-4-nitroimidazole-2-carboxylate. [Link]

-

Baroniya, S., et al. a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Trivedi, M. N., et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

-

NIST. Acetic acid, 5-nitroimidazole-4-carboxamido-, ethyl ester. [Link]

Sources

- 1. 39070-13-8 | Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate | Esters | Ambeed.com [ambeed.com]

- 2. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | C7H9N3O4 | CID 2758877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. jocpr.com [jocpr.com]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Nitroimidazole Scaffold

The 2-nitroimidazole scaffold is a cornerstone in medicinal chemistry, particularly in the development of therapeutics and diagnostic agents targeting hypoxic tissues, a common feature of solid tumors.[1][2] The defining characteristic of this class of compounds is their bioreductive activation. In low-oxygen environments, the nitro group undergoes a one-electron reduction, leading to the formation of a reactive nitrosoimidazole intermediate that can covalently bind to cellular macromolecules, leading to cytotoxicity or enabling imaging.[3][4][5] This hypoxia-selective activation makes 2-nitroimidazoles attractive candidates for prodrugs that release their cytotoxic payload specifically in the tumor microenvironment, as well as for PET and SPECT imaging agents to delineate hypoxic regions for targeted radiotherapy.[6][7]

This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE (CAS Number: 39070-13-8). While this particular molecule may not be extensively commercialized, its structure embodies the key features of N-alkylated 2-nitroimidazole esters, making it an excellent case study for understanding the synthesis, characterization, and potential applications of this important family of compounds. This document will delve into its physicochemical properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential roles in drug discovery and development, all grounded in the established chemistry of its analogs.

Physicochemical Properties and Structural Analysis

ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE is a heterocyclic compound featuring a 2-nitroimidazole core, an N-methyl substituent at the 3-position, and an ethyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

| Property | Value | Source |

| CAS Number | 39070-13-8 | |

| Molecular Formula | C₇H₉N₃O₄ | |

| Molecular Weight | 199.17 g/mol | |

| Appearance | White to off-white solid (Predicted) | [8] |

| Density | 1.42±0.1 g/cm³ (Predicted) | [8] |

| Storage Temperature | 2-8°C | [8] |

The N-methylation at the 3-position is a critical structural feature. Unlike 1-substituted 2-nitroimidazoles, where the substituent is on the nitrogen adjacent to the nitro group, the 3-methyl group is on the other nitrogen of the imidazole ring. This substitution pattern can influence the electronic properties of the ring and the steric environment around the nitro group, potentially affecting its reduction potential and, consequently, its bioreductive activation profile. The ethyl carboxylate group at the 4-position adds a lipophilic ester moiety, which can impact the compound's solubility, membrane permeability, and potential interactions with biological targets.

Caption: Chemical Structure of the Topic Molecule.

Proposed Synthetic Pathway

Step 1: Synthesis of Ethyl 2-Nitro-1H-imidazole-4-carboxylate

The synthesis would likely start from a commercially available imidazole-4-carboxylate ester. The nitration of the imidazole ring is a crucial step.

-

Protocol:

-

To a solution of ethyl imidazole-4-carboxylate in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then carefully quenched by pouring it onto crushed ice.

-

The precipitated product, ethyl 2-nitro-1H-imidazole-4-carboxylate, is collected by filtration, washed with cold water until neutral, and dried.

-

-

Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic rings. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring. The position of nitration can be influenced by the directing effects of the substituents.

Step 2: N-methylation of Ethyl 2-Nitro-1H-imidazole-4-carboxylate

The final step is the regioselective methylation of the imidazole nitrogen. This is a critical step, as methylation can occur at either the N1 or N3 position.

-

Protocol:

-

Ethyl 2-nitro-1H-imidazole-4-carboxylate is dissolved in a suitable aprotic solvent such as DMF or acetonitrile.

-

A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the imidazole nitrogen.

-

A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product, a mixture of N1 and N3 methylated isomers, would require purification by column chromatography to isolate the desired ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE.

-

-

Causality and Self-Validation: The choice of base and solvent can influence the regioselectivity of the N-alkylation. The separation of the N1 and N3 isomers is often challenging but crucial for obtaining the pure target compound. The identity and purity of the final product must be confirmed by spectroscopic methods as detailed in the next section. The ratio of the two isomers can be determined by ¹H NMR analysis of the crude product.

Caption: Proposed Synthetic Workflow for the target molecule.

Spectroscopic Characterization (Predicted)

Given the absence of published experimental data for ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE, its spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds. This predictive analysis is a cornerstone of trustworthiness in scientific research, allowing for the validation of synthetic outcomes.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H NMR (δ) | Predicted ¹³C NMR (δ) | Rationale / Comments |

| Imidazole C-H | ~7.5 - 8.0 | ~120 - 125 | The single proton on the imidazole ring, deshielded by the aromatic system and the adjacent nitro and carboxylate groups. |

| N-CH₃ | ~3.8 - 4.2 | ~33 - 37 | The methyl group attached to the nitrogen, typically appearing as a singlet. |

| O-CH₂-CH₃ | ~4.2 - 4.5 | ~60 - 65 | The methylene protons of the ethyl ester, appearing as a quartet, deshielded by the adjacent oxygen. |

| O-CH₂-CH₃ | ~1.2 - 1.5 | ~14 - 16 | The methyl protons of the ethyl ester, appearing as a triplet. |

| Imidazole C-NO₂ | - | ~145 - 150 | The carbon bearing the nitro group, significantly deshielded. |

| Imidazole C-COOEt | - | ~135 - 140 | The carbon attached to the ethyl carboxylate group. |

| Imidazole C-N(CH₃) | - | ~125 - 130 | The carbon adjacent to the methylated nitrogen. |

| C=O (Ester) | - | ~160 - 165 | The carbonyl carbon of the ethyl ester. |

-

¹H NMR: The spectrum is expected to be relatively simple, with distinct signals for the imidazole proton, the N-methyl group (singlet), and the ethyl ester group (a quartet and a triplet). The exact chemical shift of the imidazole proton will be sensitive to the electronic environment and can help confirm the substitution pattern.

-

¹³C NMR: The carbon spectrum will show signals for all seven carbon atoms. The carbons of the imidazole ring will appear in the aromatic region, with the carbon attached to the nitro group being the most downfield. The chemical shifts of the imidazole carbons can provide valuable information for distinguishing between the N1 and N3 methylated isomers.[9][10]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 200.1. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, followed by the loss of carbon monoxide (-CO).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively).[11][12] A strong carbonyl stretch for the ester group is expected around 1700-1730 cm⁻¹. C-H stretching and bending vibrations for the alkyl and aromatic groups will also be present.

Potential Applications in Drug Development

The structure of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE suggests several potential applications in drug discovery and development, primarily centered around its bioreductive properties.

-

Hypoxia-Activated Prodrugs: The 2-nitroimidazole core is a well-established trigger for hypoxia-selective drug release.[3] The ethyl ester group could be a handle for attaching a cytotoxic agent. Upon reduction of the nitro group in hypoxic tumor cells, the imidazole ring would fragment, releasing the active drug. The N-methyl group's influence on the reduction potential could be explored to fine-tune the activation kinetics.

-

Hypoxia Imaging Agents: If radiolabeled, for instance with ¹⁸F on the ethyl group or by replacing the methyl with a radiolabeled alkyl chain, this molecule could serve as a PET imaging agent for delineating hypoxic regions in tumors.[6] The pharmacokinetics and tumor penetration would be influenced by the overall lipophilicity, to which the N-methyl and ethyl ester groups contribute.

-

Radiosensitizers: 2-Nitroimidazoles have been investigated as radiosensitizers, as the reactive intermediates formed upon reduction can enhance the DNA damage caused by ionizing radiation in hypoxic cells.[7]

Sources

- 1. Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure and Activity of Double-Nitroimidazoles. A Mini-Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openmedscience.com [openmedscience.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Nitroimidazole(527-73-1) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Methyl-4-nitroimidazole(696-23-1) 13C NMR spectrum [chemicalbook.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate

This guide provides a comprehensive technical overview of ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By leveraging established principles of organic synthesis and spectroscopic analysis, we will explore its molecular architecture, outline a robust synthetic pathway, and detail the analytical methodologies required for its unambiguous structural confirmation. This document is intended for professionals with a working knowledge of organic chemistry and standard laboratory techniques.

Introduction: The Nitroimidazole Scaffold in Modern Drug Discovery

The nitroimidazole core is a privileged scaffold in pharmaceutical sciences, forming the basis of numerous therapeutic agents. Since the discovery of azomycin (2-nitroimidazole) in the 1950s, this class of compounds has been extensively developed, leading to life-saving drugs for treating anaerobic bacterial and parasitic infections, as well as agents for cancer therapy and diagnostic imaging.[1] The biological activity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group under hypoxic conditions, a state prevalent in anaerobic microorganisms and solid tumors.[1][2] This mechanism often results in the formation of reactive nitrogen species that can damage microbial DNA, making these compounds potent antimicrobial agents.[2]

Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a specific isomer within this class, featuring a unique substitution pattern that influences its physicochemical properties and potential biological activity. The presence of an ethyl carboxylate group at the C4 position and a methyl group at the N3 position modifies the molecule's polarity, solubility, and steric profile, which are critical parameters in drug design. Understanding the synthesis and precise molecular structure of this specific isomer is paramount for exploring its therapeutic potential and for developing novel derivatives with enhanced efficacy and safety profiles.

Molecular Structure and Physicochemical Properties

The structural integrity of a potential drug candidate is the foundation of its biological function. Here, we delineate the key properties of ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate.

Molecular Diagram

Below is a two-dimensional representation of the title compound, generated to illustrate the connectivity of atoms and the specific substitution pattern on the imidazole ring.

Caption: 2D Structure of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the target molecule. These parameters are essential for predicting its behavior in biological systems and for planning experimental work.

| Property | Value | Source |

| CAS Number | 39070-13-8 | ChemicalBook[3] |

| Molecular Formula | C₇H₉N₃O₄ | Calculated |

| Molecular Weight | 199.16 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted[3] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | -1.61 ± 0.25 | ChemicalBook[3] |

| Storage Temperature | 2-8°C | ChemicalBook[3] |

Proposed Synthesis Pathway

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis workflow for the target molecule.

Step 1: Synthesis of Ethyl 3-Methyl-3H-imidazole-4-carboxylate (Precursor)

Rationale: The initial and most critical step is the construction of the core imidazole ring with the correct substitution pattern. A well-established method for synthesizing N-substituted imidazole-4-carboxylates involves the cyclization of an isocyanoacetate with a formamide derivative. This approach is advantageous as it directly installs the required N3-methyl and C4-ester functionalities. The use of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is crucial for promoting the deprotonation and subsequent cyclization cascade.

Detailed Protocol:

-

To a stirred solution of N-methylformamide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equivalents).

-

Slowly add ethyl isocyanoacetate (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure ethyl 3-methyl-3H-imidazole-4-carboxylate.

Step 2: Nitration to Yield Ethyl 3-Methyl-2-Nitro-3H-imidazole-4-carboxylate

Rationale: The final step is the regioselective nitration of the imidazole ring. Electrophilic nitration of imidazoles is a standard transformation. The directing effects of the existing substituents are paramount. While nitration often occurs at the C4 or C5 positions, nitration at C2 is feasible, though sometimes more challenging. The use of a potent nitrating mixture, such as concentrated nitric acid in sulfuric acid, provides the necessary electrophilic nitronium ion (NO₂⁺). The electron-withdrawing nature of the C4-ester group deactivates the ring, but the N-methyl group is activating. The reaction conditions must be carefully controlled to favor nitration at the C2 position and to prevent side reactions or decomposition. This specific protocol is adapted from a known procedure for a constitutional isomer.

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, ~8 mL per 2g of precursor) to 0 °C in an ice bath.

-

Slowly add ethyl 3-methyl-3H-imidazole-4-carboxylate (1.0 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.0 equivalent) to concentrated sulfuric acid (H₂SO₄, ~8 mL per 2g of precursor) at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the imidazole precursor over 30-45 minutes, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Extract the resulting aqueous suspension with dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether gradient) to yield the final product, ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, as a solid.

Structural Characterization and Validation

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the synthesized compound.

Spectroscopic Data Summary (Predicted)

The following table presents the expected spectroscopic data for the target molecule, based on the analysis of its structure and data from closely related analogs.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-8.2 (s, 1H, imidazole C5-H), 4.3-4.5 (q, 2H, -OCH₂CH₃), 4.0-4.2 (s, 3H, N-CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (C=O), ~148 (C2-NO₂), ~140 (C4), ~125 (C5), ~62 (-OCH₂CH₃), ~35 (N-CH₃), ~14 (-OCH₂CH₃) |

| FT-IR (KBr, cm⁻¹) | ~1720 (C=O stretch, ester), ~1540 & ~1350 (asymmetric & symmetric N-O stretch, nitro), ~2980 (C-H stretch, aliphatic) |

| Mass Spec. (ESI+) | m/z = 200.06 [M+H]⁺, 222.04 [M+Na]⁺ |

Expert Interpretation of Spectra

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. A key diagnostic signal will be the singlet in the downfield region (δ ~8.0-8.2 ppm), corresponding to the lone proton at the C5 position of the imidazole ring. The ethyl ester will produce a characteristic quartet and triplet pattern, while the N-methyl group will appear as a sharp singlet further upfield. The integration of these signals should correspond to a 1:2:3:3 ratio.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. The ester carbonyl carbon will be the most downfield signal. The three imidazole ring carbons will appear in the aromatic region, with the carbon bearing the nitro group (C2) being significantly affected by its electron-withdrawing nature. The signals for the ethyl and methyl carbons will be found in the aliphatic region.

-

FT-IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups present. Strong, characteristic absorption bands for the ester carbonyl (C=O) and the nitro group (N-O) are expected. The absence of an N-H stretching band (around 3100-3300 cm⁻¹) would confirm the N-substitution of the imidazole ring.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula. The calculated exact mass for the protonated molecule [C₇H₉N₃O₄ + H]⁺ is 200.0615. Observing this mass with high accuracy (typically <5 ppm error) provides unequivocal evidence for the elemental composition of the synthesized compound.

Conclusion and Future Directions

This guide has detailed the molecular structure, physicochemical properties, and a robust, proposed synthetic pathway for ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate. The outlined experimental protocols are grounded in established chemical principles and provide a clear roadmap for its preparation and purification. The described spectroscopic methods form a self-validating system for confirming the structural integrity of the final compound.

The unique substitution pattern of this molecule makes it an attractive candidate for further investigation in drug discovery programs. Future research should focus on the in vitro evaluation of its activity against various anaerobic bacteria and protozoan parasites, as well as its potential as a hypoxia-activated prodrug in oncology. Structure-activity relationship (SAR) studies, involving modification of the ester and N-alkyl groups, could lead to the discovery of new nitroimidazole derivatives with superior therapeutic profiles.

References

-

Gupta, R., Sharma, S., Singh, R., Kumar, M., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(4), 499. [Link]

-

Trivedi, M. N., Patel, D. D., & Shah, V. H. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

O'Connor, L. J., Cazares-Körner, C., Saha, J., Evans, C. N. G., Stratford, M. R. L., Hammond, E. M., & Conway, S. J. (2015). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). Organic & Biomolecular Chemistry, 13(31), 8599-8606. [Link]

-

Chadha, R., & Kashid, N. (2003). Medicinal Significance of Nitroimidazoles. Journal of Scientific & Industrial Research, 62, 659-670. [Link]

-

Upadhayaya, R. S., Vandavasi, J. K., & Singh, J. (2022). Mechanistic overview of nitroimidazole-based drugs. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the putative mechanism of action for Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate, a member of the nitroimidazole class of compounds. Drawing upon the established principles of nitroimidazole bioactivation and cytotoxicity, we delineate a proposed pathway commencing with reductive activation and culminating in pleiotropic cellular damage. This document is structured to provide not only a theoretical framework but also actionable experimental protocols for the validation and further exploration of this compound's specific molecular interactions and therapeutic potential.

Introduction: The Nitroimidazole Scaffold in Medicinal Chemistry

Nitroimidazoles represent a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[][2] Their selective toxicity towards these organisms has been a subject of extensive research, revealing a fascinating mechanism of action that hinges on the unique low-redox potential intracellular environment of these pathogens.[][3] Compounds such as metronidazole and tinidazole have long been clinical mainstays, and ongoing research continues to explore novel derivatives with improved efficacy and broader spectrums of activity.[] The subject of this guide, Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate, is a distinct entity within this class, and understanding its mechanism is pivotal for its potential development as a therapeutic agent.

Proposed Mechanism of Action: A Multi-faceted Approach to Cytotoxicity

The biological activity of nitroimidazoles is not inherent to the parent molecule; they are, in fact, prodrugs that require intracellular activation.[4] The proposed mechanism for Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate is predicated on this principle of reductive activation, leading to the generation of cytotoxic agents that induce cellular damage through multiple pathways.

Reductive Activation: The "Ignition" of Cytotoxicity

The cornerstone of nitroimidazole action is the reduction of the nitro group, a process that is significantly more efficient in the anaerobic or microaerophilic environments of susceptible organisms.[][3] This reduction is catalyzed by nitroreductases, a family of enzymes that utilize cofactors such as flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) and reducing agents like NADH or NADPH.[][4] The process involves the transfer of electrons to the nitro group, leading to the formation of a series of highly reactive intermediates.

The initial and critical step is the formation of a nitro radical anion. Subsequent reduction steps can lead to the formation of nitroso and hydroxylamine derivatives, which are believed to be the ultimate cytotoxic species.[5][6] This multi-step reduction is a key determinant of the drug's efficacy and selectivity.

Caption: Proposed reductive activation pathway of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate.

The Primary Target: DNA Damage and Degradation

The highly reactive intermediates generated during reductive activation are potent electrophiles that can interact with and damage a variety of cellular macromolecules.[3][7] The primary and most well-documented target of nitroimidazoles is DNA.[8][9][10] The interaction of the reduced drug with DNA can lead to a cascade of damaging events, including:

-

Strand Breakage: The reactive species can directly attack the deoxyribose-phosphate backbone of DNA, leading to single- and double-strand breaks.[8][9]

-

Helical Destabilization: Covalent adduction of the drug to DNA bases can disrupt the helical structure, impairing essential processes like replication and transcription.[][11]

-

Inhibition of Nucleic Acid Synthesis: The cumulative damage to the DNA template effectively halts its use for synthesizing new DNA and RNA, leading to a cessation of cellular growth and proliferation.[]

Secondary Mechanisms: Disrupting Cellular Homeostasis

Beyond direct DNA damage, the cytotoxic effects of activated nitroimidazoles can be amplified through secondary mechanisms that disrupt fundamental cellular processes.

-

Disruption of Redox Balance: The generation of reactive nitrogen species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This can involve the depletion of intracellular thiols, such as glutathione, which are crucial for maintaining redox homeostasis.[12]

-

Enzyme Inhibition: There is growing evidence that some nitroimidazole derivatives may have specific protein targets. For instance, certain novel nitroimidazoles have been shown to inhibit topoisomerase IV, an essential enzyme involved in DNA replication.[][13] It is plausible that Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate or its metabolites could inhibit key enzymes in susceptible organisms.

Experimental Protocols for Mechanistic Validation

The proposed mechanism of action provides a solid foundation for investigation. The following experimental workflows are designed to systematically validate and elucidate the specific molecular interactions of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate.

Assay for Reductive Activation

Objective: To determine if the compound is activated by nitroreductases.

Methodology:

-

Enzyme Source: Utilize purified nitroreductase enzymes (e.g., from E. coli or a target pathogen) or cell-free extracts from susceptible anaerobic organisms.

-

Reaction Mixture: Prepare a reaction mixture containing the nitroreductase, a suitable electron donor (NADH or NADPH), and Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate.

-

Spectrophotometric Monitoring: Monitor the reaction by observing the decrease in absorbance of NADH/NADPH at 340 nm, which indicates its consumption during the reduction of the nitroimidazole.

-

Controls: Include reactions without the enzyme, without the electron donor, and without the test compound to ensure the observed activity is specific.

DNA Damage Assays

Objective: To assess the ability of the activated compound to induce DNA damage.

Methodology:

-

In Vitro DNA Nicking Assay:

-

Incubate plasmid DNA with the test compound in the presence of a reducing system (e.g., a nitroreductase and NADH).

-

Analyze the DNA by agarose gel electrophoresis. The conversion of supercoiled plasmid DNA to nicked (relaxed) and linear forms indicates strand breakage.

-

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Treat susceptible cells (e.g., anaerobic bacteria or protozoa) with the test compound.

-

Embed the cells in agarose on a microscope slide, lyse them, and subject them to electrophoresis.

-

Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the "comet tail" are proportional to the extent of DNA fragmentation.[9]

-

Caption: Experimental workflow for elucidating the mechanism of action.

Assessment of Cellular Redox State

Objective: To determine if the compound induces oxidative stress.

Methodology:

-

Quantification of Intracellular Thiols:

-

Treat susceptible cells with the test compound.

-

Lyse the cells and quantify the total intracellular thiol content using Ellman's reagent (DTNB), which reacts with sulfhydryl groups to produce a colored product. A decrease in thiol content in treated cells compared to controls would indicate oxidative stress.

-

Quantitative Data Summary

While specific quantitative data for Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate is not yet publicly available, the following table outlines the types of data that should be generated through experimental investigation to characterize its activity.

| Parameter | Description | Typical Range for Active Nitroimidazoles |

| MIC (Minimum Inhibitory Concentration) | The lowest concentration of the compound that prevents visible growth of a microorganism. | 0.1 - 50 µg/mL |

| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of the compound that inhibits a biological process (e.g., enzyme activity, cell growth) by 50%. | Varies depending on the target |

| Redox Potential (E¹₇) | The one-electron reduction potential at pH 7. A key determinant of the ease of reductive activation. | -300 to -500 mV |

Conclusion and Future Directions

The proposed mechanism of action for Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate, centered on reductive activation and subsequent DNA damage, is well-grounded in the established pharmacology of the nitroimidazole class. However, rigorous experimental validation is imperative to confirm this hypothesis and to uncover any novel aspects of its bioactivity. Future research should focus on identifying the specific nitroreductases responsible for its activation, characterizing the precise nature of the DNA adducts formed, and exploring potential off-target effects. A thorough understanding of its mechanism of action will be crucial for the rational design of second-generation analogs and for advancing this compound through the drug development pipeline.

References

-

Lecturio. (2021, July 27). Nitroimidazoles | Concise Medical Knowledge. [Link]

- Leitsch, D. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(1), 176-180.

- Edwards, D. I. (1986). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 35(1), 53-58.

- Kedderis, G. L., & Miwa, G. T. (1988). Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite. Archives of Biochemistry and Biophysics, 262(1), 40-48.

- Re, J. L., et al. (2002). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives. Toxicology Letters, 132(2), 109-115.

- Kedderis, G. L., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology, 2(6), 389-394.

-

WikiLectures. (2022, February 5). Nitroimidazole antibiotics. [Link]

- Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer, 44(5), 741-745.

-

Unacademy. All About Nitroimidazole. [Link]

- Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1987). Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action. British Journal of Cancer, 56(2), 143-147.

- Sisson, G., Jeong, J. Y., & Goodwin, A. (2002). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 46(7), 2116-2123.

- Knox, R. J., Knight, R. C., & Edwards, D. I. (1983). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. Biochemical Pharmacology, 32(14), 2149-2153.

- Maciag, A. E., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Molecules, 26(11), 3192.

- de Oliveira, M. F. (2007). Mechanism of biological action and voltammetric behaviour of nitroimidazoles. Journal of the Brazilian Chemical Society, 18(2), 215-231.

- Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 241.

- Nagarajan, K., & Arya, V. P. (1994). Medicinal Significance of Nitroimidazoles. Journal of Scientific & Industrial Research, 53, 268-281.

- Reinhardt, T., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Journal of the American Chemical Society, 144(43), 19895-19905.

Sources

- 2. All About Nitroimidazole [unacademy.com]

- 3. lecturio.com [lecturio.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 8. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Rising Profile of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Nitroimidazole Scaffold

The nitroimidazole scaffold has long been a cornerstone in medicinal chemistry, yielding a plethora of clinically significant drugs since the discovery of azomycin in the 1950s.[1] This versatile heterocyclic core is renowned for its susceptibility to bioreductive activation under hypoxic conditions, a hallmark of solid tumors and anaerobic infections. This unique mechanism of action has led to the development of potent antibacterial, antiprotozoal, and anticancer agents.[1] Within this distinguished class of compounds, Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate is emerging as a molecule of significant interest. Its specific substitution pattern offers a nuanced modulation of electronic and steric properties, positioning it as a valuable intermediate and a potential therapeutic agent in its own right. This guide provides a comprehensive overview of its synthesis, chemical characteristics, and burgeoning potential in drug development, with a particular focus on oncology.

Chemical Properties and Synthesis

Structural Features and Physicochemical Properties

Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate possesses a unique arrangement of substituents on the imidazole ring that dictates its reactivity and biological activity. The 2-nitro group is the key pharmacophore, essential for the bioreductive activation that underpins its therapeutic effect. The 3-methyl group provides steric bulk and influences the electronic environment of the ring, while the 4-ethyl carboxylate group offers a site for further chemical modification and can impact the compound's solubility and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 39070-13-8 | [2][3] |

| Molecular Formula | C7H9N3O4 | Inferred from structure |

| Molecular Weight | 199.16 g/mol | Inferred from structure |

Note: Experimental physicochemical properties are not widely published. The data presented is calculated or inferred from available information.

Proposed Synthesis Protocol

Reaction Scheme:

Caption: Proposed synthesis of the title compound via nitration.

Step-by-Step Methodology:

-

Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add Ethyl 3-methyl-3H-imidazole-4-carboxylate dropwise with constant stirring, ensuring the temperature is maintained.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction vessel. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 70°C) for several hours.[2][3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium carbonate) to a pH of 7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is a classic and effective method for the nitration of aromatic and heteroaromatic rings. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low initial temperatures and with controlled addition of reagents to manage the exothermic nature of the nitration reaction and prevent unwanted side reactions.

Spectroscopic and Crystallographic Characterization

While specific, published spectroscopic data for Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate is scarce, the expected spectral characteristics can be predicted based on its structure and data from closely related analogs.

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the imidazole ring proton, a quartet and a triplet for the ethyl group of the ester, and a singlet for the N-methyl group.

-

¹³C NMR: The spectrum would display distinct signals for the imidazole ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl and methyl groups.

-

IR Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester, the N-O stretching of the nitro group, and C-H and C=N stretching of the imidazole ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Crystallographic data for the closely related isomer, ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate, reveals a planar molecule with the carboxyethyl fragment twisted with respect to the imidazole ring.[4] A similar planarity and conformation can be anticipated for the title compound.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate lies in its potential as an anticancer agent, leveraging the well-established mechanism of action of 2-nitroimidazoles.

Mechanism of Action: Bioreductive Activation

The anticancer effect of 2-nitroimidazoles is contingent upon the hypoxic environment characteristic of solid tumors.[1] In these oxygen-deficient regions, the nitro group of the imidazole is reduced by cellular reductases to form highly reactive radical anions and other cytotoxic species. These reactive intermediates can then covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[1]

Caption: A generalized workflow for the biological evaluation of novel anticancer compounds.

Conclusion and Future Directions

Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate stands as a compound of considerable promise at the intersection of synthetic chemistry and drug discovery. While a comprehensive body of literature dedicated solely to this molecule is yet to be established, its structural relationship to known bioactive nitroimidazoles provides a strong rationale for its further investigation. Its potential as a hypoxia-activated therapeutic and as a versatile intermediate for the synthesis of next-generation anticancer drugs warrants dedicated research efforts. Future work should focus on the validation of its proposed synthesis, thorough spectroscopic and crystallographic characterization, and a systematic evaluation of its biological activity against a broad panel of cancer cell lines and microbial strains. Such studies will be instrumental in fully elucidating the therapeutic potential of this intriguing nitroimidazole derivative.

References

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PubMed Central. [Link]

- EP1043316B1 - Nitroimidazole derivatives as sensitivity enhancers for chemotherapy and radiotherapy. (n.d.).

-

Nitroimidazole derivatives: a patent review of US 2014/0141084 A1. (2015, April). PubMed. [Link]

- CN104546833A - Application of ornidazole in preparation of medicines for inhibiting tumor cell metastasis and spread. (n.d.).

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR. [Link]

-

1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. (n.d.). Der Pharma Chemica. [Link]

- US3354173A - Imidazole carboxylates. (n.d.).

- US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids. (n.d.).

-

Medicinal Significance of Nitroimidazoles. (n.d.). [Link]

- US5633274A - Cancer treatments. (n.d.).

- CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs. (n.d.).

-

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | C7H9N3O4 | CID 2758877. (n.d.). PubChem. [Link]

-

Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. (1977, November). PubMed. [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017, August 29). MedCrave online. [Link]

-

process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. (2015, January 8). Justia Patents. [Link]

-

Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate | Request PDF. (n.d.). ResearchGate. [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2009/0209603 A1. (2009, February 19). Googleapis.com. [Link]

-

1-Methyl-2-nitro-1H-imidazole-5-carboxaldehyde | C5H5N3O3 | CID 100390. (2025, August 30). PubChem. [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]

- 3. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Preamble: The Strategic Importance of the Nitroimidazole Scaffold

Spectroscopic Data for ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE Not Publicly Available

A comprehensive search for spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE (CAS RN®: 39070-13-8) did not yield any publicly accessible experimental spectra or detailed analytical protocols.

While the existence of this specific chemical entity is confirmed through various chemical supplier databases, the in-depth technical information required for a detailed guide—including nuclear magnetic resonance (NMR) spectra (¹H and ¹³C), infrared (IR) absorption data, and mass spectrometry (MS) fragmentation analysis—is not available in the public domain through scientific literature or chemical databases.

Searches for the synthesis of this compound, which would typically include its characterization data, were also unsuccessful in providing the necessary spectroscopic details. The information found pertained to other isomers, such as ethyl 1-methyl-2-nitroimidazole-5-carboxylate or ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate, which possess different structural arrangements and would therefore exhibit distinct spectroscopic properties. Using data from these related but different molecules would be scientifically inaccurate and misleading.

Consequently, the core requirement of providing an in-depth technical guide with detailed analysis of NMR, IR, and Mass spectra for ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE cannot be fulfilled at this time due to the absence of the foundational data. For researchers, scientists, and drug development professionals seeking this information, it would be necessary to synthesize the compound and perform the spectroscopic analyses independently.

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties are paramount determinants of its ultimate success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, manufacturability, and therapeutic efficacy. Low aqueous solubility can lead to erratic absorption, diminished in vivo exposure, and significant challenges in formulation development, ultimately halting the progression of a promising therapeutic agent.[1][2] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility profile of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate, a nitroimidazole derivative of interest in pharmaceutical research.

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, with prominent members of this class exhibiting a wide range of therapeutic activities, including antibacterial and antiprotozoal effects.[3] The introduction of a nitro group and an ethyl carboxylate moiety to the 3-methyl-imidazole core in the title compound suggests a complex interplay of factors governing its solubility. Understanding this profile is not merely an academic exercise but a foundational step in its preclinical development. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to thoroughly investigate the solubility of this and similar molecules.

Physicochemical Landscape and Theoretical Underpinnings

Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate possesses several functional groups that will dictate its solubility behavior:

-

Imidazole Core: The imidazole ring is amphoteric, capable of acting as both a weak acid and a weak base.[4][5] The pKa of the conjugate acid is approximately 7, meaning its protonation state, and thus its charge and solubility, will be highly dependent on the pH of the surrounding medium.[5]

-

Nitro Group: The electron-withdrawing nature of the nitro group can influence the pKa of the imidazole ring and contributes to the overall polarity of the molecule.

-

Ethyl Carboxylate Group: The ester functionality introduces a lipophilic component, potentially decreasing aqueous solubility, while also offering a site for hydrogen bonding.

The interplay of these groups suggests that the solubility of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate will be significantly influenced by pH.[6] In acidic conditions, the imidazole nitrogen is likely to be protonated, leading to a cationic species with enhanced aqueous solubility. Conversely, in neutral to basic conditions, the neutral form will predominate, likely resulting in lower solubility.

Thermodynamic vs. Kinetic Solubility: A Strategic Choice

A crucial distinction in solubility assessment is between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature, pressure, and pH, in the presence of excess solid material.[7][8] It is a critical parameter for understanding the intrinsic properties of a drug substance and is typically determined using methods like the shake-flask technique.[8][9]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[1][7][8] It is a high-throughput method well-suited for early drug discovery to quickly flag compounds with potential solubility issues.[1][7]

For a thorough characterization of a lead candidate like Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate, determining the thermodynamic solubility is essential for formulation development and biopharmaceutical classification.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method .[9][10][11] This method involves equilibrating an excess amount of the solid compound with a specific solvent or buffer over a defined period.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8, as recommended by ICH guidelines.[12][13][14][15][16] Commonly used buffers include 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.[16] The pH of all buffers should be verified at the experimental temperature (typically 37 °C).[16]

-

Addition of Compound: Add an excess amount of solid Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate to a known volume of each buffer in sealed vials. The excess solid is crucial to ensure that equilibrium is reached from a saturated state.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[9][10] An incubation time of 24 to 48 hours is common, and it's advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][17] A calibration curve with known concentrations of the compound must be prepared in the same buffer to ensure accurate quantification.[1][9]

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature. The experiment should be performed in triplicate for each condition to ensure reproducibility.[15][16]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

The Influence of pH: Potentiometric Titration for pKa and Solubility

Given the imidazole core, a pH-dependent solubility profile is expected. Potentiometric titration is a powerful technique to determine the pKa of a compound, which in turn can be used to understand its solubility at different pH values.[18][19][20][21]

Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate in a suitable co-solvent/water mixture if aqueous solubility is very low.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection points of the titration curve. Specialized software can be used for more accurate pKa determination, especially for compounds with multiple ionizable groups or low solubility.

dot graph TD { node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Relationship between pH, pKa, and the solubility of an imidazole-containing compound.

Biorelevant Solubility: Simulating In Vivo Conditions

To better predict the in vivo performance of a drug, it is essential to assess its solubility in media that mimic the composition of human gastrointestinal fluids.[22][23][24][25] Biorelevant media contain physiological surfactants like bile salts and lecithin, which can significantly impact the solubility of poorly soluble compounds.[22][23][26]

-

Fasted State Simulated Intestinal Fluid (FaSSIF): This medium mimics the intestinal environment on an empty stomach and typically has a pH of around 6.5.[22]

-

Fed State Simulated Intestinal Fluid (FeSSIF): This medium simulates the intestinal conditions after a meal, with a lower pH (around 5.0) and higher concentrations of bile salts and lipids.[22]

The shake-flask method described above can be adapted to use FaSSIF and FeSSIF as the solvents to provide more physiologically relevant solubility data. This is particularly important for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[12]

Data Presentation and Interpretation

The solubility data for Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate should be tabulated for clarity.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | 37 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value |

| Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value |

| FaSSIF | 6.5 | 37 | Experimental Value | Calculated Value |

| FeSSIF | 5.0 | 37 | Experimental Value | Calculated Value |

A plot of solubility versus pH is also highly informative and can visually represent the impact of ionization on the compound's solubility.

Conclusion: A Roadmap for Comprehensive Solubility Profiling

The solubility profile of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate is a critical dataset that will guide its future development. A systematic approach, beginning with the determination of thermodynamic solubility across a physiologically relevant pH range using the shake-flask method, is fundamental. This should be complemented by pKa determination to understand the pH-dependent solubility behavior. Finally, assessing solubility in biorelevant media such as FaSSIF and FeSSIF will provide crucial insights into its likely in vivo dissolution and absorption characteristics. By following the robust protocols and strategic considerations outlined in this guide, researchers can build a comprehensive and reliable solubility profile, enabling informed decisions in the challenging yet rewarding path of drug development.

References

-

FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. (n.d.). Biorelevant.com. Retrieved from [Link]

-

Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

-

Solubility of Things. (n.d.). Imidazole. Retrieved from [Link]

-

Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology, 24(7), 54-62. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Dissolution Technologies. (2005, August). Dissolution Media Simulating Fasted and Fed States. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech. Retrieved from [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. Retrieved from [Link]

-

ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

RAPS. (2023, July 18). WHO seeks to align biowaiver policy with ICH guidelines. Retrieved from [Link]

-

ERIC. (2017, May). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. Retrieved from [Link]

-

YouTube. (2023, July 14). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. Retrieved from [Link]

-

PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate. Retrieved from [Link]

-

PubMed Central. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

-

Horizon IRD. (2022). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Retrieved from [Link]

-

EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

RSC Publishing. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]

-

World Health Organization. (n.d.). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][6][22][23][26]tetrazine-8-carboxylates and -carboxamides. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Retrieved from [Link]

-